molecular formula C14H22N2O5 B2467623 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea CAS No. 1798023-74-1

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2467623
CAS No.: 1798023-74-1
M. Wt: 298.339
InChI Key: UIXFWVJZXCQBGH-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea is an organic compound that features a urea moiety substituted with a 3,4-dimethoxyphenyl group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylene glycol to form the corresponding ester. This ester is then reacted with methoxyethylamine to form the intermediate amide. Finally, the amide is treated with phosgene or a phosgene equivalent to yield the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The urea moiety can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)urea
  • 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-methylurea
  • 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-ethylurea

Uniqueness

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea is unique due to the presence of both the 3,4-dimethoxyphenyl group and the 2-methoxyethyl group. This combination of functional groups imparts specific chemical and biological properties that differentiate it from other similar compounds. The methoxyethyl group, in particular, may enhance the compound’s solubility and bioavailability, making it more suitable for certain applications.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-19-7-6-15-14(18)16-9-11(17)10-4-5-12(20-2)13(8-10)21-3/h4-5,8,11,17H,6-7,9H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXFWVJZXCQBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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